2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
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Description
2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C19H18N4O3S and its molecular weight is 382.44. The purity is usually 95%.
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Biological Activity
2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- IUPAC Name : this compound
- Molecular Formula : C19H18N4O3S
- Molecular Weight : 378.44 g/mol
The presence of the imidazole ring and the thioether linkage is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate enzyme activity or receptor signaling pathways, which can lead to various pharmacological effects. The following mechanisms have been proposed based on existing literature:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, such as cancer cell proliferation.
- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing downstream signaling pathways.
Biological Activities
Research has indicated various biological activities associated with this compound:
Anticancer Activity
Studies have shown that derivatives of imidazole compounds exhibit significant anticancer properties. The mechanism often involves the inhibition of enzymes critical for tumor growth and survival.
- Case Study : A study demonstrated that imidazole derivatives could inhibit thymidylate synthase and histone deacetylases (HDAC), both of which are vital for cancer cell proliferation .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines.
- Research Findings : Molecular docking studies suggest that the compound can effectively bind to cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation .
Antimicrobial Activity
Initial screening has indicated potential antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment.
Research Findings and Data Tables
Properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-13-4-3-5-17(14(13)2)22-11-10-20-19(22)27-12-18(24)21-15-6-8-16(9-7-15)23(25)26/h3-11H,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLHHRNZKMWIDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.